molecular formula C17H21F2N3O2S B2599242 1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine CAS No. 1396806-00-0

1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B2599242
CAS No.: 1396806-00-0
M. Wt: 369.43
InChI Key: USTOAAYOHWKGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,5-Difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 3,5-dimethylpyrazole methyl group and a sulfonyl-linked 3,5-difluorophenyl moiety.

Properties

IUPAC Name

1-(3,5-difluorophenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O2S/c1-12-7-13(2)22(20-12)11-14-3-5-21(6-4-14)25(23,24)17-9-15(18)8-16(19)10-17/h7-10,14H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTOAAYOHWKGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC(=CC(=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine typically involves multiple steps:

    Formation of the 3,5-difluorophenyl sulfonyl chloride: This can be achieved by reacting 3,5-difluoroaniline with chlorosulfonic acid.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals, where the compound’s unique structure may impart specific biological activities.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3,5-difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound Piperidine 3,5-Difluorophenyl-sulfonyl, 3,5-dimethylpyrazole-methyl C₁₇H₂₀F₂N₃O₂S 392.43* High polarity (sulfonyl), fluorinated aryl, dual heterocyclic motifs
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine Piperidine 3,5-Dimethylpyrazole-sulfonyl, 3-methyl C₁₁H₁₉N₃O₂S 257.35 Lacks fluorinated aryl; simpler pyrazole substituent
4-((1-(2-(3,5-Difluorophenyl)-imidazo[4,5-c]pyridin-4-yl)piperidin-4-yl)methyl)thiomorpholine 1,1-dioxide (50) Piperidine-imidazopyridine hybrid 3,5-Difluorophenyl, thiomorpholine-dioxide C₂₄H₂₆F₂N₆O₂S 508.56 Extended π-system (imidazopyridine), sulfone-modified thiomorpholine
Fipronil Pyrazole 2,6-Dichloro-4-(trifluoromethyl)phenyl, trifluoromethylsulfinyl C₁₂H₄Cl₂F₆N₄OS 437.15 Pesticidal activity; electron-withdrawing groups enhance stability
1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid Piperidine-carboxylic acid Difluoromethylpyrazole-sulfonyl C₁₃H₁₈F₂N₃O₄S 365.36 Carboxylic acid introduces acidity; difluoromethyl enhances hydrophobicity

*Calculated using ChemDraw.

Physicochemical and Pharmacological Insights

  • Polarity and Solubility: The target compound’s sulfonyl group and fluorinated aryl enhance hydrophilicity compared to non-sulfonated analogs (e.g., 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine). However, the 3,5-dimethylpyrazole may counterbalance this via hydrophobic interactions .
  • Bioactivity Potential: Pyrazole-containing compounds (e.g., fipronil) exhibit pesticidal activity via GABA receptor antagonism, while imidazopyridine-piperidine hybrids () target kinases or proteases. The target compound’s dual heterocycles suggest possible enzyme inhibition, though empirical validation is needed .
  • Stability : Fluorine atoms improve metabolic stability and bioavailability, as seen in 3,5-difluorophenyl-containing drugs .

Biological Activity

1-((3,5-Difluorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activities, including antibacterial properties, enzyme inhibition, and interactions with biological macromolecules.

Chemical Structure and Properties

The compound features a piperidine core substituted with a sulfonyl group and a pyrazole moiety. This structural arrangement is significant for its biological activity. The presence of the difluorophenyl and dimethylpyrazole groups may influence its pharmacokinetic and pharmacodynamic profiles.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds similar to this compound. For instance, derivatives containing sulfonamide functionalities have shown moderate to strong activities against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound ASalmonella typhi1510.5
Compound BBacillus subtilis2012.0
Compound CEscherichia coli1025.0

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been studied extensively. It has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for various derivatives indicate strong enzyme inhibition capabilities:

Table 2: Enzyme Inhibition Activities

Compound NameEnzymeIC50 (µM)
Compound DAcetylcholinesterase2.14 ± 0.003
Compound EUrease0.63 ± 0.001

These results suggest that the compound could be a candidate for further development in treating conditions associated with these enzymes .

Binding Interactions

Molecular docking studies have been employed to understand the binding interactions of the compound with target proteins. The binding affinity with bovine serum albumin (BSA) has been evaluated, indicating that the compound can effectively interact with serum proteins, which is crucial for its bioavailability and therapeutic efficacy .

Case Studies

A study involving the synthesis and evaluation of piperidine derivatives demonstrated that compounds bearing similar structures exhibited significant biological activities, including antibacterial and enzyme inhibition properties . The effectiveness of these compounds underscores the potential of incorporating sulfonamide groups in drug design.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~395.42 g/mol
logP (Predicted)3.2–3.8
Hydrogen Bond Acceptors6 (sulfonyl O, pyrazole N)

Q. Table 2. Common Synthetic Byproducts

ByproductSourceMitigation Strategy
Des-sulfonated derivativeIncomplete sulfonationExcess sulfonyl chloride, 60°C
Pyrazole dimerRadical couplingAdd radical scavenger (BHT)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.